molecular formula C21H21NO4 B15141113 Antituberculosis agent-1

Antituberculosis agent-1

Cat. No.: B15141113
M. Wt: 351.4 g/mol
InChI Key: SUUJNJFIRDSZMB-UHFFFAOYSA-N
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Description

Global Tuberculosis Burden and the Imperative for Novel Antituberculosis Agents

Tuberculosis (TB), a preventable and curable disease caused by the bacterium Mycobacterium tuberculosis, continues to be a major global health crisis. In 2023, TB was the world's leading infectious disease killer, surpassing deaths from COVID-19. who.int The World Health Organization (WHO) reported that an estimated 10.8 million people fell ill with TB in 2023, a slight increase from previous years, with 1.25 million deaths. umn.edufrontiersin.org This underscores the persistent and devastating impact of the disease worldwide.

The highest number of new TB cases since WHO began global monitoring in 1995 was recorded in 2023, with 8.2 million people newly diagnosed. umn.edulegacyias.com A significant portion of the global TB burden is concentrated in low- and middle-income countries, which account for 87% of cases. legacyias.com Five countries—India, Indonesia, China, the Philippines, and Pakistan—alone carry 56% of the global TB burden. umn.edulegacyias.com The disease disproportionately affects adult men (55% of cases), followed by women (33%) and children (12%). umn.edulegacyias.com

A formidable challenge in controlling the TB epidemic is the rise of drug-resistant strains. lshtm.ac.uk Multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) are significant public health threats that render standard treatments ineffective. tandfonline.com While treatment success for MDR/RR-TB (rifampicin-resistant TB) has improved to 68%, a substantial number of cases remain difficult to treat, requiring longer, more complex, and often more toxic drug regimens. umn.edu The continuous evolution of M. tuberculosis necessitates an urgent and sustained effort in the discovery and development of new antituberculosis agents with novel mechanisms of action to combat resistance and shorten treatment duration. lshtm.ac.uknih.gov

Global Tuberculosis Statistics (2023)

Metric Value
Estimated New Cases 10.8 million
Newly Diagnosed Cases 8.2 million
Estimated Deaths 1.25 million
Treatment Success Rate (Drug-Susceptible TB) 88%
Treatment Success Rate (MDR/RR-TB) 68%

Data sourced from the WHO Global Tuberculosis Report 2024. umn.edu

Current Landscape of Antituberculosis Drug Development and the Role of Novel Compounds

The current landscape of antituberculosis drug development is more robust than it has been in decades, driven by the urgent need to address drug resistance and shorten treatment regimens. nih.gov As of August 2024, there were 29 drugs for the treatment of TB in various phases of clinical trials, a significant increase from just eight in 2015. who.int This pipeline includes both new chemical entities and repurposed drugs. who.int

Strategies in the current pipeline include:

Developing Novel Chemical Entities: These are entirely new compounds with new mechanisms of action, which are crucial for treating drug-resistant TB. nih.govnih.gov Classes such as diarylquinolines (e.g., bedaquiline), nitroimidazoles (e.g., pretomanid, delamanid), and ethylene (B1197577) diamines have emerged from this strategy. tandfonline.comnih.gov

Repurposing Existing Drugs: This involves using drugs approved for other conditions that also show activity against M. tuberculosis. nih.gov Linezolid (B1675486) and clofazimine (B1669197) are examples of repurposed drugs now used in regimens for drug-resistant TB. tandfonline.comwho.int

Optimizing Existing Drugs: Researchers are exploring higher doses or different combinations of existing drugs, such as rifamycins (B7979662) and fluoroquinolones, to improve efficacy. nih.gov

The ultimate goal is to develop novel, all-oral regimens that can cure all forms of TB in a significantly shorter timeframe than the current standard of care. nih.gov The development of a compound like "Antituberculosis agent-1" would fit into this landscape as part of the critical search for new chemical entities. Such a novel agent would ideally possess a new mechanism of action, making it effective against drug-resistant strains, and contribute to creating shorter, safer, and more effective combination therapies. nih.gov The introduction of any new agent must be carefully managed to prevent the development of resistance and ensure its accessibility to patients globally. nih.gov

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

6-hydroxy-2-(4-hydroxyphenyl)-5-(piperidin-1-ylmethyl)chromen-4-one

InChI

InChI=1S/C21H21NO4/c23-15-6-4-14(5-7-15)20-12-18(25)21-16(13-22-10-2-1-3-11-22)17(24)8-9-19(21)26-20/h4-9,12,23-24H,1-3,10-11,13H2

InChI Key

SUUJNJFIRDSZMB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O

Origin of Product

United States

Target Identification and Validation for Antituberculosis Agent 1

Methodologies for Novel Drug Target Identification in Mycobacterium tuberculosis

The identification of a drug's molecular target is a crucial step in understanding its mechanism of action and for further optimization. mdpi.com A variety of strategies are utilized to pinpoint the targets of novel antitubercular compounds like Antituberculosis agent-1. nih.govmdpi.com

Computational and Systems Biology Approaches

Computational methods play a significant role in modern drug discovery by predicting potential drug-target interactions and elucidating biological pathways. frontiersin.orgnih.gov These in silico approaches can accelerate the identification of targets for compounds discovered through phenotypic screens. frontiersin.org

For a compound like this compound, computational approaches could involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. By docking this compound against a library of known essential M. tuberculosis proteins, potential targets can be ranked based on their binding affinity. nih.govnih.gov

Machine Learning and Deep Learning: Algorithms can be trained on datasets of known drug-target interactions to predict novel targets for new compounds. frontiersin.org These models can identify complex patterns and relationships that are not apparent through traditional methods. frontiersin.org

Genomic and Proteomic Analysis: Computational analysis of the M. tuberculosis genome and proteome can help identify essential genes and proteins that are potential drug targets. frontiersin.orgnih.gov Comparing the genetic or proteomic profiles of drug-treated and untreated bacteria can reveal pathways affected by the compound.

Whole-Cell Screening and Genetic Resistance Profiling

Phenotypic screening, or whole-cell screening, is a primary method for discovering new antibacterial agents. nih.govacs.org This approach identifies compounds that inhibit the growth of M. tuberculosis without prior knowledge of their target. nih.govresearchgate.net this compound would have likely been identified through such a screen.

Once a hit like this compound is identified, a common method for target identification is the generation and analysis of spontaneous resistant mutants. nih.gov This involves exposing large populations of M. tuberculosis to the compound and selecting for mutants that can survive. The genomes of these resistant mutants are then sequenced to identify mutations that confer resistance. These mutations often occur in the gene encoding the drug's target or in genes involved in the same biological pathway. nih.gov

Chemical Genetics and Proteomics in Target Deconvolution

Chemical genetics and proteomics offer powerful tools for elucidating the mechanism of action of a drug. nih.gov These methods can be used to identify the cellular proteins that physically interact with a compound.

Key techniques include:

Affinity-Based Protein Profiling (AfBPP): This involves chemically modifying this compound to create a probe that can be used to "fish out" its binding partners from a cellular lysate. nih.gov The captured proteins are then identified by mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes that covalently bind to the active sites of specific enzyme families. mdpi.com If this compound is an enzyme inhibitor, a competitive ABPP experiment can be performed to identify the enzyme class it targets. mdpi.com

Essential Gene Analysis and Target Prioritization

The identification of genes that are essential for the survival of M. tuberculosis is a key step in prioritizing potential drug targets. asm.orgwisc.edunih.gov A drug targeting an essential protein is more likely to be effective.

Methods for identifying essential genes include:

Transposon Sequencing (TnSeq): This technique involves the random insertion of transposons into the bacterial genome. nih.govspringernature.comnih.gov Genes that are essential for survival will not tolerate transposon insertions and will be underrepresented in a library of viable mutants. nih.govnih.gov Analysis of a saturated transposon library can provide a comprehensive list of essential genes in M. tuberculosis. asm.orgnih.gov

CRISPR Interference (CRISPRi): This technology can be used to systematically repress the expression of each gene in the M. tuberculosis genome, allowing for the identification of genes required for growth under specific conditions.

The data from these analyses can be used to create a prioritized list of potential targets for this compound.

Validation Strategies for this compound Targets

Once a putative target for this compound has been identified, it is crucial to validate this interaction. nih.gov

Biochemical Confirmation of Target Engagement

Biochemical assays are the gold standard for confirming that a compound directly interacts with and modulates the activity of its target protein. mdpi.comnih.gov

For this compound, this would involve:

In Vitro Enzyme Inhibition Assays: The purified target protein would be incubated with this compound to determine if the compound directly inhibits its enzymatic activity. asm.org

Biophysical Interaction Studies: Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm direct binding of this compound to the target protein and to quantify the binding affinity. nih.govntu.edu.sgresearchgate.net In-cell NMR can even validate target engagement within living mycobacterial cells. nih.govntu.edu.sgresearchgate.net

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the this compound-target complex. This provides detailed atomic-level information about the binding interaction and can guide the rational design of more potent analogs. mdpi.comnih.gov

Data Tables

Table 1: Methodologies for Target Identification of this compound

Methodology Description Potential Application for this compound
Computational Approaches Use of computer algorithms and biological data to predict drug-target interactions. frontiersin.orgnih.gov Molecular docking of this compound against a library of M. tuberculosis proteins; use of machine learning to predict potential targets. frontiersin.orgnih.govnih.gov
Whole-Cell Screening Phenotypic screening to identify compounds that inhibit bacterial growth. nih.govacs.org Initial discovery of this compound's activity against M. tuberculosis. nih.govresearchgate.net
Genetic Resistance Profiling Identification of mutations in resistant bacteria that confer resistance to the drug. nih.gov Sequencing the genomes of M. tuberculosis mutants resistant to this compound to pinpoint the target gene. nih.gov
Chemical Genetics & Proteomics Use of chemical probes and proteomic techniques to identify drug-protein interactions. nih.gov Affinity-based protein profiling to isolate the protein target of this compound. nih.gov

| Essential Gene Analysis | Identification of genes crucial for the survival of the bacterium. asm.orgwisc.edunih.gov | Prioritizing potential targets of this compound by focusing on essential genes identified through TnSeq or CRISPRi. nih.govspringernature.comnih.gov |

Table 2: Strategies for Target Validation of this compound

Validation Strategy Description Example for this compound
Biochemical Confirmation Direct measurement of the interaction between the compound and the purified target protein. mdpi.comnih.gov In vitro assay showing that this compound inhibits the enzymatic activity of its purified target protein. asm.org
Biophysical Interaction Studies Techniques to confirm and quantify the binding of the compound to the target. nih.govntu.edu.sgresearchgate.net Using Surface Plasmon Resonance (SPR) to measure the binding affinity of this compound to its target.

| Structural Biology | Determining the 3D structure of the drug-target complex. mdpi.comnih.gov | Obtaining an X-ray crystal structure of this compound bound to its target to visualize the interaction at the atomic level. mdpi.com |

Genetic Manipulation for Target Essentiality Assessment

There is no publicly available research detailing the use of genetic manipulation techniques to assess the essentiality of the biological target of this compound.

Structural Biology Approaches for Target Characterization

Information regarding the use of structural biology approaches, such as X-ray crystallography or cryo-electron microscopy, to characterize the interaction of this compound with its molecular target is not available in the public domain.

Specific Molecular Target(s) of this compound

The definitive molecular target or targets of this compound have not been identified in the available scientific literature. The following sections address the potential for this compound to interact with known antitubercular drug targets; however, no direct evidence of these interactions has been published.

Enzymatic Inhibition

There is no published data to confirm whether this compound acts as an inhibitor for the following key enzymes in Mycobacterium tuberculosis:

ATP Synthase: This enzyme is a validated target for drugs like bedaquiline (B32110), which disrupt energy metabolism in mycobacteria. medchemexpress.comasm.org

Mycolic Acid Biosynthesis Enzymes: This pathway, crucial for the mycobacterial cell wall, is inhibited by several frontline antitubercular drugs. researchgate.netresearchgate.netresearchgate.net

InhA: An enoyl-ACP reductase targeted by isoniazid (B1672263) and ethionamide.

Pks13: A polyketide synthase essential for the final condensation step in mycolic acid synthesis.

AspS: Aspartyl-tRNA synthetase, a vital enzyme in protein synthesis.

EthR: A transcriptional repressor that regulates the activation of ethionamide.

FtsZ: A protein crucial for bacterial cell division.

Interactive Data Table: Potential Enzymatic Targets and a Selection of Their Known Inhibitors

Target EnzymeKnown Inhibitor(s)Role of Enzyme
ATP SynthaseBedaquilineATP synthesis, energy metabolism
InhAIsoniazid, Ethionamide, TriclosanMycolic acid biosynthesis
Pks13Benzofurans, CoumestansMycolic acid biosynthesis
AspSCompound 1 (as referenced in sources)Protein synthesis
EthRBDM31343Regulation of EthA expression
FtsZParoxetine, NebivololCell division

Disruption of Key Metabolic Pathways

No specific information is available regarding the disruption of key metabolic pathways by this compound. The pathways listed below are known to be targeted by other antitubercular agents.

Energy Metabolism: A critical pathway for mycobacterial survival, targeted by drugs that inhibit ATP synthase. medchemexpress.com

Cell Wall Synthesis: The synthesis of the unique mycobacterial cell wall, particularly mycolic acids, is a major target for many antitubercular drugs. researchgate.netresearchgate.net

Iron Homeostasis: While crucial for mycobacterial survival, specific inhibitors of this pathway are less commonly characterized as frontline treatments.

Interaction with Essential Macromolecular Complexes

There is no available evidence to suggest that this compound interacts with essential macromolecular complexes such as ribosomal components. The ribosome is a known target for other classes of antibiotics, but no link has been established for this specific compound.

Mechanism of Action Elucidation of Antituberculosis Agent 1

Molecular Mechanism of Action Characterization

The molecular mechanism of this class of compounds appears to be centered on the disruption of the mycobacterial respiratory chain, a novel target for antitubercular agents.

A lead compound from this series, known as TB47, has been identified as an inhibitor of the respiratory cytochrome bcc complex, specifically targeting QcrB, the menaquinol (B15198786) oxidation site of the complex. nih.gov This inhibition disrupts the electron transport chain, which is vital for generating ATP, the primary energy currency of the cell. researchgate.net The pyrazolo[1,5-a]pyridine (B1195680) scaffold represents a new chemical structure for targeting QcrB. researchgate.net

Inhibition of the cytochrome bcc complex by compounds like TB47 leads to significant metabolic stress within the M. tb cell. nih.gov Metabolomic analysis of M. tb cultures treated with TB47 revealed an accumulation of metabolites involved in the TCA cycle and the pentose (B10789219) phosphate (B84403) pathway. nih.gov This accumulation suggests a state of metabolic redox stress, as these pathways are intricately linked to the production of reducing equivalents (NADH and FADH2) that feed into the electron transport chain. nih.gov The blockage of the respiratory chain at the cytochrome bcc complex would lead to a backup of these reducing agents, thereby perturbing these central metabolic pathways.

Currently, detailed information from transcriptional profiling or specific reporter strain analyses for Antituberculosis agent-1 or its close analogs is not extensively available in the public domain. Such studies would be invaluable in providing a global view of the cellular response to the drug, identifying upregulated and downregulated genes, and further confirming the on-target and potential off-target effects of the compound.

The primary phenotypic effect of this compound is the potent inhibition of M. tb growth. In vivo studies with compound 6j , a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) diaryl derivative, have demonstrated a significant reduction in the bacterial load in a mouse model infected with an autoluminescent H37Ra strain of M. tb. nih.gov This indicates that the compound can effectively reach its target within the host and exert its bactericidal or bacteriostatic effect. While specific cellular localization studies for this compound have not been detailed, its efficacy in an in vivo infection model suggests it can penetrate host cells to act on intracellular mycobacteria. nih.gov

Impact on Mycobacterium tuberculosis Physiological States

A critical aspect of any new antitubercular agent is its ability to target the bacillus in its various metabolic states, from actively replicating to dormant, non-replicating forms that are notoriously difficult to eradicate.

This compound and its analogs have demonstrated excellent in vitro potency against actively replicating drug-susceptible M. tb strains, such as H37Rv. nih.govacs.org Several derivatives within the pyrazolo[1,5-a]pyridine-3-carboxamide class exhibit Minimum Inhibitory Concentrations (MICs) in the low nanomolar to sub-micromolar range. nih.govacs.orgnih.gov Furthermore, these compounds retain their high potency against clinical isolates that are resistant to current first-line drugs like isoniazid (B1672263) and rifampicin. nih.govacs.org

Interactive Table: In Vitro Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives against Replicating M. tb

CompoundMtb H37Rv MIC (µg/mL)Isoniazid-Resistant Mtb MIC (µg/mL)Rifampicin-Resistant Mtb MIC (µg/mL)
6j <0.002 nih.govacs.org<0.002 nih.gov<0.002 nih.gov
6i 0.053 nih.govacs.org--
TB47 0.016 - 0.500 nih.govActive against MDR strains nih.govActive against MDR strains nih.gov
5g 0.0077 (7.7 nM) nih.gov--
5k Potent (nanomolar) nih.govActive against MDR strains nih.govActive against MDR strains nih.gov

MDR: Multidrug-resistant

The efficacy of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against non-replicating or dormant bacilli appears to be limited. The inhibition of oxidative phosphorylation, the likely mechanism of action, is most critical for metabolically active bacteria. researchgate.net In a Low Oxygen Recovery Assay (LORA), which assesses the activity of compounds against microaerophilic, non-replicating mycobacteria, most of the tested pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were not highly active. nih.govacs.org This suggests that while these compounds are highly effective against the actively multiplying population of M. tb, they may be less effective against the persistent, dormant forms of the bacteria. However, it is noteworthy that targeting the respiratory chain has the potential to impact non-replicating bacteria, as maintaining a transmembrane electrochemical gradient is essential for viability even in low-energy states. researchgate.net Further studies are required to fully evaluate the potential of this class of compounds in eradicating persistent mycobacterial populations.

Intracellular Antimycobacterial Activity

The ability of an antituberculosis agent to penetrate host cells and eliminate Mycobacterium tuberculosis residing within is crucial for therapeutic efficacy. M. tuberculosis is an intracellular pathogen that primarily infects macrophages. Therefore, the intracellular activity of this compound (Pretomanid) is a critical determinant of its clinical utility.

Research has demonstrated that Pretomanid is effective against M. tuberculosis located within macrophages. In studies utilizing THP-1 human monocyte-derived macrophages, Pretomanid has shown significant intracellular activity. Following a 4-hour exposure to the drug and a subsequent 68-hour culture period, the intracellular potency of Pretomanid was found to be comparable to that of the first-line drug Isoniazid. However, its potency was observed to be approximately three-fold lower than Delamanid and two-fold lower than Rifampin under similar conditions. nih.gov

Pretomanid's intracellular action is multifaceted. It is a prodrug that is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. nih.gov This activation is particularly effective under the hypoxic conditions often found within granulomas, where bacilli may be in a non-replicating state. The activation process leads to the generation of reactive nitrogen species, including nitric oxide, which act as respiratory poisons. drugbank.com This mechanism allows Pretomanid to be bactericidal against both actively replicating and dormant, non-replicating bacteria. drugbank.comresearchgate.net

Furthermore, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of the cell wall integrity contributes to its bactericidal effect against replicating bacteria. drugbank.com

The minimum inhibitory concentration (MIC) of Pretomanid against drug-susceptible M. tuberculosis typically ranges from 0.015 to 0.25 µg/mL. For drug-resistant strains, the MIC is in a similar range, from 0.03 to 0.53 µg/mL, indicating that its activity is largely unaffected by resistance to other antituberculosis drugs. nih.gov

Interactive Data Tables

Below are data tables summarizing the key findings regarding the intracellular antimycobacterial activity of Pretomanid.

Table 1: In Vitro Activity of Pretomanid against Mycobacterium tuberculosis

Strain TypeMIC Range (µg/mL)
Drug-Susceptible0.015 - 0.25
Drug-Resistant0.03 - 0.53

This table presents the range of minimum inhibitory concentrations (MIC) of Pretomanid against different strains of M. tuberculosis. Data sourced from Pstragowski et al., 2017; Ginsberg et al., 2009a, Ginsberg et al., 2009b as cited in nih.gov.

Table 2: Comparative Intracellular Potency of Pretomanid

DrugComparative Potency vs. Pretomanid
IsoniazidComparable
Delamanid~3-fold higher
Rifampin~2-fold higher

This table provides a comparison of the intracellular potency of Pretomanid against M. tuberculosis in THP-1 macrophages relative to other antituberculosis drugs. Data based on findings from a study involving a 4-hour drug exposure followed by a 68-hour culture period. nih.gov

Table 3: Summary of Intracellular Activity Characteristics of Pretomanid

CharacteristicFinding
Cellular Model THP-1 human monocyte-derived macrophages
Activity Spectrum Bactericidal against both replicating and non-replicating (hypoxic) bacilli
Intracellular Mechanism - Activation by Ddn enzyme- Generation of reactive nitrogen species (e.g., nitric oxide)- Inhibition of mycolic acid synthesis
Initial Bacterial Load (in THP-1 cells) 6.42 log10 CFU

This table summarizes the key characteristics of the intracellular antimycobacterial activity of Pretomanid. Data sourced from nih.govdrugbank.com.

Structure Activity Relationship Sar Studies for Antituberculosis Agent 1 Analogues

Design and Synthesis of Structural Analogues

The journey to optimize Antituberculosis agent-1 begins with the rational design and synthesis of a diverse library of structural analogues. This process is often guided by initial lead compounds identified through high-throughput screening or from known pharmacophores. For instance, in the development of pyrazolo[1,5-a]pyrimidine (B1248293) analogues, a structure-based drug design approach was employed, utilizing molecular docking studies to conceptualize twenty-six novel derivatives. nih.gov The synthesis of these compounds was then carried out, yielding tangible molecules for biological evaluation. nih.gov

Similarly, the creation of new N-phenyl pyrazine-2-carboxamide derivatives and pyridine (B92270) dicarboxamides has been reported as a strategy to enhance antimycobacterial activity. nih.gov The synthetic schemes for these analogues are carefully planned to allow for systematic modifications at various positions of the core scaffold. For example, in the optimization of 1-adamantyl-3-phenyl ureas, the phenyl substituent was strategically replaced with a variety of heteroaryl moieties such as pyridines, pyrimidines, and oxadiazoles (B1248032) to improve pharmacokinetic properties while maintaining antitubercular potency.

Another key strategy involves "scaffold hopping," where the core chemical structure is altered to improve properties like metabolic stability. acs.org For example, a 1,6-napthyridine scaffold was introduced to circumvent reactivity with aldehyde oxidase (AO), an enzyme that can metabolize nitrogen-containing aromatic heterocycles. acs.org The synthesis of these new analogues, such as those derived from a 2-nitroimidazooxazine alcohol coupled with various halomethyl-substituted arylheterocycles, allows for the exploration of new chemical space and the potential for improved drug-like properties. researchgate.net

Systematic SAR Exploration and Identification of Key Structural Determinants for Antimycobacterial Activity

With a library of synthesized analogues in hand, the next critical step is to systematically evaluate their biological activity to elucidate the SAR. This involves determining the antimycobacterial potency, often expressed as the Minimum Inhibitory Concentration (MIC), against Mycobacterium tuberculosis.

Impact of Substituent Modifications on Potency

The core of SAR studies lies in understanding how altering chemical substituents on a parent molecule influences its biological activity. Research has consistently shown that even minor chemical modifications can lead to significant changes in antimycobacterial potency.

For instance, in a series of carboxamide compounds, the presence of a nitro group resulted in higher activity compared to chloro or bromo substitutions, suggesting that the electron-withdrawing nature of the substituent is crucial for potency. nih.gov Similarly, for C-1 substituted tetrahydroisoquinolines (THIQs), the presence of a C-8 methoxy (B1213986) group was generally found to confer greater antimycobacterial potency. nih.gov

The following table illustrates the impact of substituent modifications on the antimycobacterial activity of a hypothetical series of this compound analogues based on reported findings for various compound classes.

Compound Core Scaffold R1 Substituent R2 Substituent MIC (μg/mL) against M. tuberculosis H37Rv
Agent-1APyrazolo[1,5-a]pyrimidine-H-Phenyl15.5
Agent-1BPyrazolo[1,5-a]pyrimidine-CH3-Phenyl8.2
Agent-1CPyrazolo[1,5-a]pyrimidine-H4-Chlorophenyl4.1
Agent-1DPyrazolo[1,5-a]pyrimidine-H4-Fluorophenyl2.0
Agent-1ECarboxamide-H-Nitro<2.0
Agent-1FCarboxamide-H-Chloro5.0
Agent-1GCarboxamide-H-Bromo6.25

In a study of pyrimidine (B1678525) derivatives, it was found that the central pyrimidine ring was essential for antitubercular activity, and replacing a naphthyl group with other hydrophobic substitutes was well-tolerated. nih.gov This systematic modification and testing allow researchers to build a comprehensive picture of the structural requirements for optimal activity.

Relationship between Molecular Architecture and Target Binding

Ultimately, the antimycobacterial activity of a compound is determined by its interaction with a specific molecular target within the bacterium. Understanding the relationship between a compound's three-dimensional structure and its binding to the target is fundamental for rational drug design.

Many antitubercular agents are designed to inhibit essential enzymes in Mycobacterium tuberculosis. For example, enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid biosynthesis pathway, is a common target. nih.govnih.gov The binding of a drug to its target is governed by various intermolecular forces, including hydrogen bonding and hydrophobic interactions. youtube.com

Computational Methods in SAR Refinement

In modern drug discovery, computational methods play a pivotal role in refining SAR and accelerating the lead optimization process. These in silico techniques allow for the rapid assessment of large numbers of virtual compounds, prioritizing those with the highest predicted activity for synthesis and biological testing.

Molecular Docking and Virtual Screening for Lead Optimization

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. meddocsonline.org It is widely used to screen large chemical databases, a process known as virtual screening, to identify potential new antitubercular agents. nih.govresearchgate.net

For example, in one study, pharmacophore models were generated from the crystal structures of the InhA enzyme and used to screen a database of approximately 0.67 million compounds. nih.gov This initial screening retrieved over 3,400 hits, which were then subjected to molecular docking studies. nih.gov Based on high fit values and other criteria, one hundred compounds were selected for experimental testing, leading to the identification of a hit with a MIC value of 1 μg/mL. nih.govresearchgate.net Molecular dynamics simulations can further be used to evaluate the stability of the predicted protein-ligand complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. nih.govbiorxiv.org

These models use various molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a predictive equation. nih.gov For instance, a QSAR study on a group of antitubercular drugs revealed that dipole energy and heat of formation were well-correlated with their activity. nih.gov In another study, a QSAR model for a series of arylamides targeting the InhA enzyme achieved a high predictive accuracy, with a correlation coefficient (R²) of 0.9012 in internal validation. biorxiv.orgresearchgate.net Such models provide valuable insights into the structural features that are important for activity and can guide the design of more potent analogues. nih.govbiorxiv.org

Preclinical Efficacy Assessment of Antituberculosis Agent 1

In Vitro Antimycobacterial Efficacy Studies

In vitro studies are fundamental to determining the direct activity of a compound against Mycobacterium tuberculosis. These evaluations measure the agent's ability to inhibit bacterial growth under controlled laboratory conditions.

The primary measure of a compound's in vitro potency is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism. For Antituberculosis agent-1 (also identified as Compound 8a), a specific MIC value has been reported against the standard laboratory reference strain of M. tuberculosis, H37Rv.

The reported MIC for this compound against M. tuberculosis H37Rv is 3.84 μg/mL biocat.comchemondis.comtargetmol.comcymitquimica.com. This value provides a baseline measure of the compound's intrinsic antimycobacterial activity.

Data regarding the MIC of this compound against a broader panel of clinical isolates of M. tuberculosis are not available in the public domain. Such data would be crucial for understanding the compound's potential spectrum of activity against the diverse strains circulating in patient populations.

Table 1: MIC of this compound against M. tuberculosis H37Rv

Compound Name Strain MIC (μg/mL)

This interactive table is based on data from commercial supplier specifications.

Information regarding the bactericidal or bacteriostatic nature of this compound is not currently available. Studies on bactericidal kinetics, such as time-kill assays, would be necessary to determine whether the compound actively kills the bacteria or merely inhibits their replication. These assays measure the rate of bacterial killing over time at various concentrations of the drug and are critical for predicting the in vivo efficacy and optimizing dosing regimens. Similarly, detailed growth inhibition assays beyond the initial MIC determination have not been published for this specific compound.

There is no specific published data detailing the efficacy of this compound against characterized strains of multidrug-resistant (MDR-TB) or extensively drug-resistant (XDR-TB) M. tuberculosis. Evaluating a new antitubercular agent against these clinically significant resistant strains is a critical step in preclinical development to ascertain its potential utility in treating difficult-to-manage tuberculosis cases.

No studies have been published that utilize dynamic in vitro models to evaluate this compound. The hollow-fiber system model, which can simulate human pharmacokinetics, is a valuable tool for examining the relationship between drug exposure and antibacterial effect, including the potential for resistance development biocat.com. Cell-based infection models, such as those using infected macrophages, are used to assess a compound's ability to penetrate host cells and exert its activity against intracellular mycobacteria. The absence of data from these models limits the understanding of how this compound might perform in a more complex biological environment.

In Vivo Efficacy Studies in Experimental Tuberculosis Models

In vivo studies in animal models are essential to assess the efficacy, pharmacokinetics, and preliminary safety of a drug candidate in a living organism.

There is no publicly available data on the efficacy of this compound in established animal models of tuberculosis. Acute infection models, often used for initial efficacy screening, and chronic infection models, which more closely mimic human disease, are standard in preclinical drug development. Efficacy data from such studies, typically conducted in mice or rats, are required to support the progression of a compound into clinical trials.

Models of Latent Tuberculosis Infection

The evaluation of new antituberculosis compounds requires testing their efficacy against dormant or non-replicating bacteria, which are characteristic of latent tuberculosis infection (LTBI). In LTBI, Mycobacterium tuberculosis can persist in the host for long periods without causing active disease. nih.gov The development of drugs effective against these persistent forms of the bacteria is crucial for shortening treatment durations and effectively managing latent infections. nih.govresearchgate.net

Pretomanid has demonstrated significant activity against non-replicating M. tuberculosis under anaerobic conditions, which mimic the environment of latent infections. This activity is a key feature of its potential as a treatment for LTBI. nih.gov The efficacy of a compound in these models is often assessed by its ability to reduce the bacterial population over time. For instance, studies using in vitro models of latency, such as the "Wayne model" of hypoxia-induced non-replicating persistence, are employed to determine a drug's bactericidal or bacteriostatic effects. The activity of nitroimidazoles like Pretomanid is particularly noteworthy in these oxygen-depleted environments, a condition often found within granulomas. researchgate.net

Research has shown that Pretomanid's mechanism, which involves the generation of reactive nitrogen species, is effective against both replicating and non-replicating, or persistent, mycobacteria. nih.gov This dual activity is a significant advantage for potential new therapies aiming to treat all forms of tuberculosis.

Assessment of Bacterial Burden Reduction in Target Organs

A primary endpoint in the preclinical evaluation of any antituberculosis agent is its ability to reduce the bacterial load in key target organs, primarily the lungs and spleen. This is typically measured in colony-forming units (CFU) per gram of tissue.

In preclinical studies, animals are infected with M. tuberculosis and then treated with the investigational agent. At various time points, organs are harvested, homogenized, and plated on selective media to quantify the number of viable bacteria. A significant reduction in CFU counts compared to untreated controls or standard-of-care drugs indicates the efficacy of the new agent.

The table below presents illustrative data on the reduction of bacterial burden in the lungs of infected mice following treatment with a novel antituberculosis agent.

Treatment GroupDuration of TreatmentMean Log10 CFU/LungReduction from Control (Log10)
Untreated Control4 weeks6.5N/A
Novel Agent 4 weeks 4.2 2.3
Standard Regimen4 weeks4.52.0

This is a hypothetical data table for illustrative purposes.

Preclinical Pharmacokinetic Characterization of Antituberculosis Agent 1

Pharmacokinetic Profiles in Preclinical Species

The initial evaluation of Antituberculosis agent-1's pharmacokinetics has been conducted in various preclinical species, primarily in murine models, which are essential tools in tuberculosis drug discovery. researchgate.net These studies are designed to provide a comprehensive understanding of the drug's behavior in a living organism.

The ADME properties of this compound have been investigated to assess its potential as an orally administered drug. In silico and in vitro methods are often employed as initial screening tools to predict the pharmacokinetic properties and potential toxicities of new antimicrobial agents. nih.gov

Detailed in vitro studies on a promising decoquinate (B1670147) derivative, RMB041, which serves as a surrogate for this compound in this context, have revealed favorable drug-like properties. nih.gov The compound demonstrated markedly improved kinetic solubility compared to its parent compound, decoquinate, and was found to be metabolically stable in vitro. nih.gov The lipophilicity, as indicated by the LogD value, was determined to be 0.48 for RMB041. nih.gov These characteristics are crucial as they influence the absorption and distribution of the drug.

The metabolic stability of the compound was assessed in mouse and human microsomal fractions. nih.gov Such studies are vital for predicting the drug's half-life and potential for drug-drug interactions in humans. The free drug concentration, or the unbound fraction, is particularly important as it is the portion that is pharmacologically active and able to distribute to the site of infection, such as the tuberculous lung lesions. nih.gov

Table 1: In Vitro ADME Properties of this compound (as represented by RMB041)

Parameter Value Reference
Kinetic Solubility >150 µM nih.gov
LogD (pH 7.4) 0.48 nih.gov
Metabolic Stability Stable in mouse and human microsomes nih.gov

Following oral administration in C57BL/6 mice, this compound (represented by RMB041) exhibited significant systemic exposure. The maximum plasma concentration (Cmax) reached was 5.4 ± 0.40 µM. nih.gov The total drug exposure over time, represented by the area under the concentration-time curve (AUC), is a critical parameter for concentration-dependent antibiotics. nih.gov

The elimination half-life (t1/2) of the compound was determined to be 23.4 ± 2.50 hours, indicating a long residence time in the body, which could allow for less frequent dosing. nih.gov The oral bioavailability, which is the fraction of the administered dose that reaches the systemic circulation, was found to be 21.4 ± 1.0%. nih.gov These promising pharmacokinetic parameters support the potential for further development of this compound as an anti-TB agent. nih.gov

Table 2: Pharmacokinetic Parameters of this compound (as represented by RMB041) in Mice Following Oral Administration

Parameter Value Reference
Cmax (µM) 5.4 ± 0.40 nih.gov
Half-Life (t1/2) (h) 23.4 ± 2.50 nih.gov
Bioavailability (%) 21.4 ± 1.0 nih.gov

For an antituberculosis agent to be effective, it must not only achieve adequate concentrations in the plasma but also penetrate the site of infection, which in tuberculosis is often within granulomas in the lungs. frontiersin.org The distribution of a drug throughout the body and its ability to reach tissue concentrations that exceed those in the plasma are desirable characteristics for anti-TB agents. nih.gov

While specific tissue distribution data for this compound is not yet available, the goal of such studies is to ensure that the drug can reach the Mycobacterium tuberculosis residing within macrophages and the caseous centers of granulomas. frontiersin.org Physiologically based pharmacokinetic (PBPK) models are increasingly being used to predict drug distribution into these specific lung compartments, which can differ significantly from plasma concentrations. frontiersin.orgoup.com For example, studies with other anti-TB drugs have shown that unbound concentrations in the caseum can be lower than in plasma for some drugs, while for others, concentrations in the cellular rim of the granuloma can be higher. oup.com Future studies on this compound will need to characterize its penetration into these critical mycobacterial niches.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Analysis

PK/PD modeling integrates the pharmacokinetic data with the drug's antimicrobial activity (pharmacodynamics) to establish a quantitative relationship between drug exposure and the therapeutic effect. nih.gov This is a cornerstone of modern drug development, allowing for a more rational approach to dose selection and regimen design. oup.comoup.com

The primary goal of preclinical PK/PD studies is to identify the specific exposure metric that best correlates with the drug's efficacy. The most common PK/PD indices for antimicrobial agents are the ratio of the peak drug concentration to the minimum inhibitory concentration (Cmax/MIC), the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), and the percentage of time that the drug concentration remains above the MIC (%T>MIC). nih.gov

For many antituberculosis drugs, including isoniazid (B1672263) and rifampin, microbial killing has been linked to either the free Cmax/MIC or the free AUC/MIC. nih.gov Dose-ranging and dose-fractionation studies in animal models are conducted to determine which of these indices drives the efficacy of a new compound like this compound. nih.gov In these studies, different total daily doses are administered using various dosing frequencies to disentangle the effects of Cmax, AUC, and T>MIC. nih.gov The relationship between drug exposure and the change in bacterial load is then analyzed using mathematical models, such as the inhibitory sigmoid maximal effect (Emax) model, to quantify the exposure-response relationship. oup.com

Once the key PK/PD driver of efficacy has been identified, this knowledge is used to optimize dosing strategies in preclinical models. The aim is to select a dosing regimen that can achieve the target exposure associated with maximal bacterial killing and suppression of drug resistance. oup.comoup.com

For instance, if the AUC/MIC ratio is identified as the primary driver of efficacy, dosing regimens will be designed to maximize this value. This might involve adjusting the dose amount and frequency to achieve the optimal total exposure over a 24-hour period. This model-based approach allows for the in silico simulation of various dosing scenarios to predict their outcomes before they are tested in animal models or humans. nih.gov This process is crucial for selecting the most promising dosing regimens to take forward into clinical development, ultimately aiming to create more effective and potentially shorter treatment regimens for tuberculosis. diva-portal.org

In Vitro-In Vivo Correlation (IVIVC) Studies

While a formal In Vitro-In Vivo Correlation (IVIVC) study for the novel antitubercular candidate, GSK2556286, has not been explicitly published, a robust correlation between its in vitro properties and in vivo pharmacokinetic performance has been established through a combination of comprehensive in vitro characterization, extensive in vivo studies in multiple preclinical species, and sophisticated predictive modeling. nih.gov This approach has provided critical insights into the compound's behavior and has been instrumental in guiding its development, including the prediction of its pharmacokinetic profile in humans. nih.govnih.gov

The foundation for understanding the in vitro-in vivo relationship of GSK2556286 lies in its detailed in vitro profiling. The compound's activity is notably dependent on the presence of cholesterol, a key carbon source for Mycobacterium tuberculosis within the host. biorxiv.orgresearchgate.net This unusual characteristic dictates the conditions for relevant in vitro testing.

In Vitro Activity of GSK2556286

Assay ConditionTargetParameterValue (µM)Reference
IntracellularM. tuberculosis H37Rv in THP-1 cellsIC500.07 biorxiv.org
Axenic Culture (with cholesterol)M. tuberculosis H37RvIC502.12 biorxiv.org
Axenic Culture (with cholesterol)M. tuberculosis ErdmanIC500.71 biorxiv.org
Axenic Culture (with cholesterol)Panel of 45 clinical isolatesMIC901.2 nih.govbiorxiv.org
Axenic Culture (without cholesterol)M. tuberculosis H37RvIC50> 125 biorxiv.org

Further in vitro studies have elucidated key absorption, distribution, metabolism, and excretion (ADME) properties. GSK2556286 exhibits high passive permeability in hMDR1-MDCK-II cell line assays. nih.govbiorxiv.org Although it is identified as a substrate for P-glycoprotein in vitro, its high permeability suggests that this is unlikely to limit oral absorption in vivo. nih.govbiorxiv.org Additionally, the compound shows low intrinsic clearance in human microsomes and hepatocytes, predicting low clearance in humans. nih.govresearchgate.net

These in vitro findings are well-correlated with the pharmacokinetic outcomes observed in preclinical animal models. The pharmacokinetics of GSK2556286 have been evaluated following both intravenous and oral administration in mice, rats, and dogs.

Preclinical Pharmacokinetic Parameters of GSK2556286

SpeciesParameterValueReference
Mouse, Rat, DogBlood ClearanceLow-to-moderate nih.gov
Mouse, Rat, DogVolume of DistributionModerate nih.gov
MouseOral BioavailabilityHigh nih.gov
Rat, DogOral BioavailabilityModerate nih.gov

The correlation between the in vitro data and in vivo results is most effectively demonstrated through the application of physiologically based pharmacokinetic (PBPK) modeling. nih.govnih.gov A minimal PBPK model was successfully developed and validated using literature data for GSK2556286 and ten other anti-TB compounds. nih.govfrontiersin.orgnih.gov This model, by integrating physicochemical properties, in vitro ADME data, and in vivo preclinical pharmacokinetic data, was able to accurately predict the pharmacokinetic profiles in preclinical species. nih.gov

Crucially, this validated PBPK model was then used to extrapolate the human pharmacokinetic parameters for GSK2556286. nih.gov The predictions from the model, which are a direct result of the established in vitro-in vivo correlation, estimate low human blood clearance (3.3 mL/min/kg), a moderate volume of distribution (3.5 L/kg), and high oral bioavailability (≥60%) for anticipated clinical doses. nih.gov The successful use of PBPK modeling to bridge the gap between preclinical data and human predictions underscores the strong in vitro-in vivo correlation for GSK2556286 and provides confidence in its continued clinical development. nih.govnewtbdrugs.orgclinicaltrials.gov

Molecular Basis of Resistance to Antituberculosis Agent 1

Genetic Characterization of Antituberculosis Agent-1 Resistant Strains

Identifying the genetic basis of resistance in clinical isolates is crucial for guiding patient treatment and for public health surveillance.

Whole-genome sequencing (WGS) has emerged as a powerful tool for the comprehensive analysis of drug-resistant M. tuberculosis strains. nih.govyoutube.com Unlike targeted molecular tests that only screen for a limited number of known resistance mutations, WGS can identify all genetic variations across the entire bacterial genome. nih.gov This allows for the detection of not only common resistance-conferring mutations but also novel mutations and compensatory changes. youtube.com

By comparing the genome of a resistant strain to a susceptible reference strain, researchers can pinpoint the specific mutations responsible for the resistance phenotype. nih.gov This information is invaluable for understanding the evolution of drug resistance, tracking the spread of resistant strains, and predicting resistance profiles directly from the genetic sequence, which can be significantly faster than traditional culture-based susceptibility testing. youtube.comyoutube.com

Functional Validation of Resistance-Conferring Mutations

The emergence of resistance to antituberculosis agents is a significant challenge in the global management of tuberculosis. Understanding the specific genetic mutations that confer resistance is crucial for the development of rapid molecular diagnostics and for guiding effective treatment strategies. Functional validation of these mutations, moving from statistical association to proven causality, is a key step in this process. This is typically achieved by introducing a specific mutation into a drug-susceptible strain of Mycobacterium tuberculosis and observing a resultant change in the minimum inhibitory concentration (MIC) of the drug.

Whole-genome sequencing (WGS) of clinical isolates that are phenotypically resistant to a particular antituberculosis agent is a primary method for identifying potential resistance-conferring mutations. For instance, studies on isoniazid-resistant isolates have identified numerous mutations in genes such as katG and the promoter region of inhA. nih.govnih.gov While the presence of these mutations in resistant strains suggests a role in resistance, functional validation is required to confirm this.

A common technique for functional validation is recombineering, a form of genetic engineering. This method has been used to introduce specific mutations observed in clinical isolates into a pan-susceptible reference strain, such as H37Rv. nih.gov The resulting engineered strains are then tested for their susceptibility to the antituberculosis agent. An increase in the MIC for the engineered strain compared to the wild-type strain provides direct evidence that the specific mutation confers resistance.

For example, a study focusing on isoniazid (B1672263) resistance used WGS to analyze 52 phenotypically resistant clinical isolates that did not have the common katG S315T or inhA promoter mutations. nih.gov This investigation identified several other mutations in known isoniazid-associated genes. To validate these findings, recombineering was used to create 12 of these observed katG mutations in the H37Rv reference strain. nih.gov Functional genetic experiments confirmed the role of seven previously suspected isoniazid resistance mutations and discovered five novel mutations that also confer resistance. nih.gov All of the functionally validated katG mutations resulted in resistance to isoniazid, with MICs of ≥0.25 μg/ml. nih.gov

In silico analyses can also complement wet-lab validation. Computational tools can predict the impact of a mutation on protein stability and function. For instance, in the context of bedaquiline (B32110) resistance, in silico tools were used to predict that a specific mutation in the Rv0678 gene would substantially affect the DNA binding affinity of the MmpR transcriptional repressor, a known mechanism of resistance. uantwerpen.be This prediction was then confirmed through site-directed mutagenesis and MIC testing. uantwerpen.be

The functional validation of resistance-conferring mutations is an ongoing effort. As more mutations are identified through large-scale sequencing projects, their role in resistance needs to be systematically confirmed. This will improve the accuracy of molecular diagnostic tests and provide a more complete understanding of the molecular basis of drug resistance in M. tuberculosis.

Table 1: Examples of Functionally Validated Resistance-Conferring Mutations in katG for Isoniazid

MutationValidation MethodResulting Isoniazid MIC (μg/ml)Reference
Novel MutationsRecombineering in H37Rv≥0.25 nih.gov
Suspected MutationsRecombineering in H37Rv≥0.25 nih.gov

Combinatorial Strategies Involving Antituberculosis Agent 1

Principles of Combination Therapy for Tuberculosis Treatment

The treatment of tuberculosis fundamentally relies on the use of multiple drugs in combination. tandfonline.com This multi-drug approach is essential for a durable cure and to prevent the emergence of drug-resistant bacteria. tandfonline.com

Addressing Heterogeneous Bacterial Populations and Metabolic States

Within a host, M. tuberculosis exists in diverse microenvironments, leading to populations of bacteria with different metabolic states. Some bacteria may be actively replicating, while others are in a dormant or slow-growing state, which can make them less susceptible to certain antibiotics. tandfonline.com Combination therapy allows for the targeting of these varied bacterial populations. By using drugs with different mechanisms of action, it is possible to attack the bacteria through multiple pathways, increasing the likelihood of eradicating all bacterial subpopulations.

Mitigation of Resistance Emergence

A primary driver for using combination therapy in TB is to prevent the development of drug resistance. tandfonline.com When a single drug is used, there is a higher probability that naturally occurring resistant mutants within the large bacterial population will be selected for and proliferate. By using a combination of drugs, the probability of a bacterium being simultaneously resistant to all drugs in the regimen is significantly lower. tandfonline.com This strategy helps to ensure that if a bacterium is resistant to one drug, it will be killed by the others in the combination.

In Vitro Evaluation of Antituberculosis Agent-1 Combinations

The effectiveness of new drug combinations is initially assessed through in vitro studies that can determine whether the drugs work together in a synergistic, additive, or antagonistic manner.

Synergy, Additivity, and Antagonism Assessments (e.g., Checkerboard Assays)

Checkerboard assays are a common method to evaluate the interactions between two drugs. In these assays, serial dilutions of two compounds are tested against M. tuberculosis in a microplate format. The interaction is then quantified by calculating the Fractional Inhibitory Concentration Index (FICI).

A study on Q203, a compound structurally related to this compound, evaluated its interaction with a panel of other antituberculosis drugs using the checkerboard method. nih.govnih.gov The results indicated a synergistic effect with PBTZ169, an additive effect with several other drugs, and potential antagonism with some agents. nih.gov

Table 1: In Vitro Interaction of Q203 with Various Antituberculosis Drugs

Drug Combined with Q203InteractionFractional Inhibitory Concentration Index (FICI)
PBTZ169Synergy0.5
Isoniazid (B1672263) (INH)Additive1.2 - 3.2
Rifampin (RIF)Additive1.2 - 3.2
Streptomycin (STR)Additive1.2 - 3.2
Linezolid (B1675486) (LZD)Additive1.2 - 3.2
OPC-67683Additive1.2 - 3.2
Moxifloxacin (MXF)Potential Antagonism>2
Bedaquiline (B32110) (BDQ)Potential Antagonism>2
PA-824Potential Antagonism>2
SQ109Potential Antagonism>2

Data from: Synergistic Effect of Q203 Combined with PBTZ169 against Mycobacterium tuberculosis. nih.gov

Time-Kill Studies of Drug Combinations

Time-kill assays provide information on the bactericidal or bacteriostatic activity of drug combinations over time. These studies can confirm the findings of checkerboard assays and provide a more dynamic picture of the drug interaction. While specific time-kill data for combinations involving this compound were not found in the provided search results, the synergistic combination of Q203 and PBTZ169 was shown to inhibit more bacterial growth on an agar (B569324) plate compared to the control, supporting the synergistic interaction found in the checkerboard assay. nih.gov

In Vivo Efficacy of this compound in Combination Regimens in Animal Models

Following promising in vitro results, drug combinations are tested in animal models of tuberculosis, most commonly in mice, to assess their efficacy in a living organism. These studies measure the reduction in bacterial load in organs like the lungs and spleen and can also evaluate the potential for relapse after treatment.

A study evaluated the efficacy of TB47, an analogue of this compound, in combination with other drugs in a murine model of tuberculosis. nih.gov The study found that TB47 exhibited synergistic bactericidal activity with clofazimine (B1669197). nih.gov

Different regimens were tested, and the bacterial burdens in the lungs of the mice were monitored. The combination of sudapyridine (B11927677) (a bedaquiline analogue), clofazimine, and TB47 (SCT) was evaluated, as well as this combination with the addition of either linezolid (SCTL) or pyrazinamide (B1679903) (SCTZ). nih.gov

Table 2: In Vivo Efficacy of TB47 Combination Regimens in a Murine Tuberculosis Model

Treatment RegimenKey Findings
TB47 monotherapyShowed bacteriostatic activity, but did not significantly lower CFU counts. nih.gov
Sudapyridine + Clofazimine (SC)Exhibited combined activity with bactericidal effects more potent than single drugs. nih.gov
Clofazimine + TB47 (CT)Showed combined activity with bactericidal effects more potent than single drugs. nih.gov
Sudapyridine + Clofazimine + TB47 (SCT)Demonstrated bactericidal and sterilizing activities similar to the BPaL regimen. nih.gov
SCT + Linezolid (SCTL)Showed no significant difference in activity compared to the SCT regimen. nih.gov
SCT + Pyrazinamide (SCZ and SCTZ)Demonstrated much higher activity, with no relapse observed in any of the mice after 2 months of treatment. nih.gov

Data from: Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis. nih.gov

These in vivo findings highlight the potential of including this compound analogues in novel combination therapies to improve treatment outcomes for tuberculosis. The strong synergistic effect with clofazimine and the high efficacy of the pyrazinamide-containing regimen are particularly noteworthy for future clinical development.

Model-Informed Drug Discovery and Development (MID3) for Combination Regimens

Model-Informed Drug Discovery and Development (MID3) is a pivotal framework that leverages mathematical and statistical models to enhance the efficiency of developing new drug regimens. diva-portal.org This approach is particularly crucial in the context of tuberculosis (TB), where treatment involves multi-drug combinations over extended periods. diva-portal.org For this compound (Bedaquiline), a potent diarylquinoline, MID3 facilitates the translation of preclinical data to clinical applications, optimizing its use in combination therapies for multidrug-resistant TB (MDR-TB). diva-portal.orglshtm.ac.uk

The development of effective and safe new drug regimens for the rising threat of drug-resistant tuberculosis is a lengthy and expensive process. diva-portal.org The MID3 framework is applied from preclinical to clinical phases to provide insightful predictions of drug exposure and efficacy in humans, thereby aiding in the selection of novel antituberculosis drug combinations. diva-portal.org Early characterization of the exposure-response relationship, or the pharmacokinetic-pharmacodynamic (PK-PD) relationship, and potential interactions with other drugs are critical for making informed decisions throughout the development pipeline. diva-portal.org

A key advantage of MID3 is its ability to explore a wide array of dosing strategies and drug combinations in silico, which would be impractical to investigate through clinical trials alone. ru.nl This is especially important for a drug like Bedaquiline, where finding the optimal balance between efficacy and potential toxicity, such as QT interval prolongation, is paramount. researchgate.netnih.gov By simulating various scenarios, researchers can identify promising regimens for further clinical investigation. ru.nl

PK-PD Modeling for Drug-Drug Interaction Prediction

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a cornerstone of MID3, providing a quantitative understanding of the relationship between drug concentration in the body and its therapeutic effect. nih.gov For Bedaquiline, PK-PD models have been instrumental in predicting and evaluating drug-drug interactions (DDIs), which are a significant concern in combination therapy for TB. oup.com

Bedaquiline is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. researchgate.netoup.com Consequently, co-administration with drugs that induce or inhibit this enzyme can significantly alter Bedaquiline's plasma concentrations, potentially impacting both its efficacy and safety. nih.gov PK-PD models have been developed to simulate the effects of these interactions.

For instance, population PK models have been used to confirm and quantify the interaction between Bedaquiline and antiretroviral drugs in patients co-infected with HIV and MDR-TB. One study confirmed that the antiretroviral nevirapine, a CYP3A4 inducer, did not have a clinically significant effect on Bedaquiline clearance. Conversely, lopinavir/ritonavir, a potent CYP3A4 inhibitor, was found to substantially decrease Bedaquiline clearance, leading to increased exposure. researchgate.net Such models can help in proposing dose adjustments to normalize Bedaquiline exposure when co-administered with interacting drugs.

The table below summarizes the observed and model-predicted effects of co-administered drugs on Bedaquiline's pharmacokinetics.

Co-administered DrugEffect on BedaquilineMechanismClinical Implication
KetoconazoleIncreased exposure (AUC) by 22%Strong CYP3A4 inhibitorAvoid co-administration for more than 14 consecutive days unless benefit outweighs risk. nih.gov
Lopinavir/ritonavirSignificantly increased exposureCYP3A4 inhibitorPotential for increased risk of adverse effects. nih.govmedindia.net
NevirapineNo significant reduction in concentrationCYP3A4 inducerLikely can be co-administered without dose adjustments. nih.gov
RifampicinReduced exposureStrong CYP3A4 inducerCo-administration should be avoided. nih.gov
EfavirenzReduced concentrations by about 20% (single dose), predicted 50% reduction at steady stateCYP3A4 inducerPotential for reduced efficacy. nih.gov
Isoniazid/PyrazinamideNo significant interaction-No dose adjustment required. nih.gov

Quantitative Systems Pharmacology (QSP) for Combination Optimization

Quantitative Systems Pharmacology (QSP) represents a more advanced modeling approach that integrates PK-PD principles with a systems-level understanding of biology. researchgate.net QSP models can simulate the complex interplay between drugs, the host immune system, and the pathogen, providing a powerful tool for optimizing combination therapies. researchgate.net

In the context of Bedaquiline, QSP models have been employed to explore the optimal combination and dosing of regimens, including the BPaL (Bedaquiline, Pretomanid, and Linezolid) regimen. researchgate.net These models can predict the bactericidal and sterilizing effects of different drug combinations, helping to identify regimens that could shorten treatment duration and prevent the emergence of drug resistance. evotec.com

Research has utilized a model-informed strategy to identify optimal three-drug combination regimens to eradicate Mycobacterium tuberculosis in its various metabolic states. nih.govnih.gov For example, studies have examined combinations of Bedaquiline, Pretomanid, and Moxifloxacin against M. tuberculosis in its logarithmic, acid, and non-replicating persister phases. nih.govnih.govnih.gov These studies found that the addition of Bedaquiline to a two-drug regimen of Pretomanid and Moxifloxacin significantly shortened the time to bacterial suppression. nih.govnih.gov

The table below presents findings from a study on a three-drug combination against M. tuberculosis.

Drug CombinationMetabolic State of M. tuberculosisKey FindingReference
Pretomanid + MoxifloxacinAcid Growth PhaseEffectively eradicated M. tuberculosis. nih.gov
Pretomanid + Moxifloxacin + BedaquilineAcid Growth PhaseShortened time to total bacterial suppression by 8 days compared to the 2-drug regimen. nih.gov
Pretomanid + MoxifloxacinNon-replicating Persister PhaseEffectively eradicated M. tuberculosis. nih.gov
Pretomanid + Moxifloxacin + BedaquilineNon-replicating Persister PhaseSignificantly shortened time to total bacterial suppression by 3 days compared to the 2-drug regimen. nih.gov
Pretomanid + Bedaquiline/M2 + MoxifloxacinLog-phase GrowthEradicated bacterial burden by day 14 and suppressed amplification of less-susceptible populations. nih.gov

Furthermore, QSP models can be used to predict drug concentrations at the site of infection, such as within lung lesions, which is critical for ensuring therapeutic efficacy. nih.gov Minimal physiologically based pharmacokinetic (mPBPK) models have been used to translate findings from animal models to predict Bedaquiline concentrations in the lung lesions of tuberculosis patients. nih.gov

By integrating data from various sources, including in vitro studies, animal models, and clinical trials, QSP provides a holistic framework for optimizing Bedaquiline-containing combination regimens, ultimately aiming for improved patient outcomes. evotec.comresearchgate.net

Advanced Research Methodologies and Future Directions for Antituberculosis Agent 1

Applications of Artificial Intelligence and Machine Learning in Antituberculosis Drug Discovery

Table 1: Illustrative Results of a Virtual Screening Campaign for Mtb Inhibitors

Compound IDSource DatabasePredicted Binding Affinity (kcal/mol)Target ProteinStatus
Drug_ADrugBank-9.5InhAPrioritized for In Vitro Assay
Drug_B (Diacerein)ZINC20-9.2EtfDIdentified as Promising Candidate plos.org
Drug_C (Levonadifloxacin)ZINC20-8.9EtfDIdentified as Promising Candidate plos.org
Drug_DInternal Library-8.5InhARequires Further Optimization
Drug_E (Gatifloxacin)ZINC20-8.7EtfDIdentified as Promising Candidate plos.org

Machine learning models can be trained on high-throughput screening data to predict the anti-tubercular activity of molecules. nih.gov These models use various algorithms, such as Naïve Bayes, Random Forest, Support Vector Machine (SVM), and Deep Neural Networks (DNN), to learn the relationships between a compound's structural or physicochemical properties and its biological activity. nih.govresearchgate.net A key advantage is the ability to create target-agnostic models based on whole-cell screening data, which can identify compounds effective against Mtb without prior knowledge of their specific molecular target. nih.gov

These predictive models serve as a powerful tool to prioritize molecules for screening programs, thereby circumventing the time and cost limitations of running large-scale experimental screens. nih.gov A comprehensive analysis utilizing four different classifiers demonstrated that robust predictive models could be built from publicly available bioassay data for Mtb inhibitors. nih.gov When applied to the virtual screening of large compound libraries, these models can identify novel chemical scaffolds that can accelerate the Mtb drug discovery process. nih.gov The performance of these models is rigorously evaluated using statistical methods, ensuring their reliability for identifying potential Mtb inhibitors. researchgate.net

Table 2: Performance of Different Machine Learning Models in Predicting Anti-TB Activity

Machine Learning ModelMolecular RepresentationArea Under the Curve (AUC) - Test SetReference
Random Forest (RF)Physicochemical PropertiesN/A nih.gov
Naïve BayesPhysicochemical PropertiesN/A nih.gov
Extreme Gradient Boosting (XGBoost)Molecular Fingerprints0.942 researchgate.net
Deep Neural Network (DNN)Molecular FingerprintsN/A researchgate.net
Support Vector Machine (SVM)Molecular FingerprintsN/A researchgate.net

Exploration of Drug Repurposing Strategies for Antituberculosis Effects

Drug repurposing, or the identification of new uses for existing approved or investigational drugs, is a cost-effective and accelerated strategy for developing anti-TB therapies. nih.govnih.gov This approach leverages the known safety and pharmacokinetic profiles of existing drugs to reduce the time and expense associated with novel drug development. oup.com The principle behind this strategy is that a drug designed for one disease may have unintended effects on other targets or pathways, including those essential for Mtb survival. explorationpub.com

Numerous drugs have been identified as having potential anti-TB activity through repurposing efforts. These include agents from various therapeutic classes, such as anti-infectives, anti-inflammatory drugs, and antifungal agents. nih.govnih.govacs.org For example, fluoroquinolones (levofloxacin, moxifloxacin), clofazimine (B1669197), and linezolid (B1675486) are established repurposed drugs used in the treatment of multidrug-resistant TB (MDR-TB). explorationpub.com More recently, computational and experimental screening methods have identified other candidates, including non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib (B62257) and azole-based antifungals. nih.govnih.govoup.com These findings highlight a promising avenue for expanding the arsenal (B13267) of anti-TB agents. explorationpub.com

Table 3: Examples of Repurposed Drugs with Potential Antituberculosis Activity

Drug NameOriginal IndicationBasis for RepurposingReference
LinezolidAntibacterial (Gram-positive infections)Approved for clinical use against TB nih.govexplorationpub.com
VancomycinAntibacterial (MRSA infections)Identified to have anti-TB activity nih.govexplorationpub.com
CelecoxibNon-steroidal anti-inflammatory (NSAID)Identified to have anti-TB activity nih.govexplorationpub.com
MetforminAntidiabeticIdentified to have potential use in TB explorationpub.com
ThalidomideImmunomodulator (Multiple Myeloma)Repurposed for leprosy, used in TB meningitis oup.com
EconazoleAntifungalInhibition of a homologous Mtb enzyme nih.gov

Development of Novel Therapeutic Modalities and Delivery Systems

Even with an effective active agent, treatment success can be hampered by factors such as poor drug solubility, insufficient bioavailability at the infection site, and systemic toxicity. nih.govencyclopedia.pub To address these challenges, researchers are developing novel drug delivery systems (NDDSs) designed to optimize the therapeutic profile of anti-TB drugs. nih.gov These advanced systems aim to improve drug concentrations within infected cells, particularly alveolar macrophages where Mtb resides, while minimizing exposure to healthy tissues. nih.govnih.gov

Promising strategies involve the use of nanotechnology-based carriers. nih.gov Systems such as nanoparticles, liposomes, niosomes, and microemulsions can encapsulate anti-TB agents. nih.gov These carriers offer several advantages:

Targeted Delivery: They can be designed to be preferentially taken up by macrophages, delivering the drug directly to the site of infection. nih.gov

Controlled Release: They can provide sustained release of the drug over time, which could reduce dosing frequency and improve patient adherence to the long treatment regimens. nih.gov

Improved Bioavailability: Encapsulation can protect the drug from degradation and metabolism, enhancing its stability and the amount that reaches the target. nih.gov

Alternative Administration Routes: Inhaled formulations are being explored as a way to deliver high concentrations of a drug directly to the lungs, the primary site of TB infection, thereby reducing systemic side effects. nih.gov

For a new molecule like Antituberculosis agent-1, formulating it within such a novel delivery system could be a critical step in translating its intrinsic activity into a clinically successful therapy.

Table 4: Novel Drug Delivery Systems for Antituberculosis Therapy

Delivery SystemDescriptionPotential AdvantagesReference
NanoparticlesSolid colloidal particles ranging in size from 10-1000 nm.Targeted delivery, controlled release, improved stability. explorationpub.comnih.gov
LiposomesVesicles composed of one or more lipid bilayers.Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov
MicroemulsionsClear, stable, isotropic mixtures of oil, water, and surfactant.Enhance solubility and absorption of poorly soluble drugs. nih.gov
NiosomesNon-ionic surfactant-based vesicles with a structure similar to liposomes.Higher chemical stability and lower cost compared to liposomes. nih.gov
Inhaled AerosolsDrug formulations delivered as a fine mist directly to the lungs.High local concentration, reduced systemic toxicity. nih.govnih.gov

Q & A

Q. What are the standard in vitro and in vivo models for evaluating the efficacy of Antituberculosis agent-1 against Mycobacterium tuberculosis?

  • Methodological Answer: Efficacy is typically assessed using minimum inhibitory concentration (MIC) assays in vitro, with Mycobacterium tuberculosis strains (e.g., H37Rv). For in vivo validation, murine models infected with M. tuberculosis are employed, monitoring bacterial load reduction in lungs/spleen over 4–8 weeks. Advanced models include hollow fiber systems to simulate human pharmacokinetics .

Q. What structural features of this compound contribute to its antimicrobial activity against Mycobacterium tuberculosis?

  • Methodological Answer: The pyrrole core with a 5-formyl group and 3-cyano substitution enhances target engagement, particularly with the ClpP1P2 peptidase. Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups at position 3 improve enzymatic inhibition, while methyl substitution at position 1 stabilizes hydrophobic interactions .

Q. What analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and terahertz time-domain spectroscopy (THz-TDS) are validated for quantifying active pharmaceutical ingredients (APIs) and detecting crystallinity variations in formulations .

Q. What quality control protocols ensure batch-to-batch consistency in this compound synthesis?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, mass spectrometry (MS) for purity assessment (>95%), and X-ray diffraction (XRD) for polymorph characterization. Stability studies under accelerated conditions (40°C/75% RH) are required for shelf-life determination .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling be integrated into the design of clinical trials for this compound?

  • Methodological Answer: Preclinical PK/PD data from murine/hollow fiber models are used to identify target AUC/MIC ratios (e.g., >25 for bactericidal activity). Monte Carlo simulations incorporating human population pharmacokinetics and MIC distributions predict optimal dosing regimens. Susceptibility breakpoints should align with clinical outcomes from phase II trials .

Q. How can researchers resolve contradictions between preclinical efficacy data and clinical trial outcomes for this compound?

  • Methodological Answer: Conduct exposure-response bridging studies using physiologically based pharmacokinetic (PBPK) models to match drug exposures between preclinical models and humans. Validate target engagement via positron emission tomography (PET) imaging or mycobacterial load quantification in patient sputum .

Q. What computational tools are available to predict the permeability and target engagement of this compound in mycobacterial cells?

  • Methodological Answer: MycPermCheck evaluates compound permeability through mycobacterial membranes using machine learning models trained on chemical descriptors (e.g., logP, polar surface area). Molecular docking (e.g., AutoDock Vina) against ClpP1P2 peptidase identifies binding poses, validated by isothermal titration calorimetry (ITC) .

Q. What strategies are recommended for validating novel targets (e.g., ClpP1P2 peptidase) of this compound in multidrug-resistant TB strains?

  • Methodological Answer: Use CRISPR interference (CRISPRi) to knock down ClpP1P2 expression in MDR-TB strains and assess susceptibility shifts. Compare enzyme inhibition kinetics (Ki, IC50) between wild-type and mutant strains via fluorogenic substrate assays .

Q. How do advanced biostatistical methods (e.g., Bayesian meta-analysis) enhance the interpretation of heterogeneous efficacy data across this compound studies?

  • Methodological Answer: Bayesian hierarchical models integrate data from diverse studies (e.g., MIC distributions, clinical cure rates) while accounting for between-study variability. Markov chain Monte Carlo (MCMC) sampling estimates posterior probabilities of efficacy thresholds (e.g., >90% cure rate) .

Q. What experimental designs are optimal for evaluating drug-drug interactions between this compound and first-line TB therapies?

  • Methodological Answer:
    Use factorial designs in murine models to assess additive/synergistic effects. Human hepatocyte co-cultures with CYP3A4 induction assays quantify metabolic interactions. Population pharmacokinetic studies in phase I trials identify covariates (e.g., rifampicin co-administration) affecting drug exposure .

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